molecular formula C18H16ClN3O3 B2862974 (2-Chlorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1172988-90-7

(2-Chlorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2862974
CAS No.: 1172988-90-7
M. Wt: 357.79
InChI Key: IPCPPUHAKIIMHI-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone (CAS 1172988-90-7) is a chemical compound with a molecular formula of C18H16ClN3O3 and a molecular weight of 357.79 g/mol . This molecule features a 1,3,4-oxadiazole scaffold, a five-membered heterocyclic ring known to be a versatile pharmacophore in medicinal chemistry due to its wide spectrum of biological activities . The 1,3,4-oxadiazole ring is recognized for its role as a bioisostere for carbonyl-containing groups and serves as a flat aromatic linker that can ensure proper orientation for binding to various biological targets . Compounds containing the 1,3,4-oxadiazole scaffold have demonstrated significant research potential as cytotoxic agents and enzyme inhibitors . The mechanism of action for such compounds often involves the inhibition of key enzymes implicated in disease pathways, such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, which are relevant in oncology research . Furthermore, 1,3,4-oxadiazole derivatives are extensively investigated for their antimicrobial properties, showing promise as agents against various bacterial and fungal strains . This specific derivative, with its unique structure combining a chlorophenyl group, a piperidine ring, and a furan-substituted oxadiazole, is a valuable compound for research and development. It is suitable for screening against therapeutic targets, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmaceutical discovery. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(2-chlorophenyl)-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c19-14-5-2-1-4-13(14)18(23)22-9-7-12(8-10-22)16-20-21-17(25-16)15-6-3-11-24-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCPPUHAKIIMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chlorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, commonly referred to as an oxadiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, antifungal, and anticancer activities, along with its mechanisms of action and potential therapeutic applications.

Chemical Structure and Synthesis

The structural formula of the compound is characterized by the presence of a chlorophenyl group and a piperidine moiety linked to a furan-substituted oxadiazole. The synthesis typically involves cyclization reactions of hydrazides with appropriate carboxylic acids or their derivatives, often employing dehydrating agents like phosphorus oxychloride under reflux conditions to ensure complete formation of the oxadiazole ring .

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. For instance, it was evaluated against common pathogens and displayed effective inhibition rates comparable to established antibiotics .

Antifungal Properties

The antifungal activity of this compound has also been reported, with specific efficacy against strains such as Candida albicans. The mechanism is believed to involve disruption of fungal cell membrane integrity, leading to cell lysis .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines, including breast (MDA-MB-468), melanoma (SK-MEL-5), and prostate cancer cells (PC-3). The compound demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets within cells. For example:

  • DNA Binding : Some studies suggest that the compound may bind to DNA, leading to interference with replication and transcription processes .
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation, such as EGFR and Src kinases .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

Study Cell Line IC50 (µM) Activity
Study 1MDA-MB-4680.87Anticancer
Study 2SK-MEL-50.80Anticancer
Study 3C. albicansN/AAntifungal
Study 4E. coliN/AAntimicrobial

These findings underscore the compound's potential as a lead candidate for further drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound from

Structure : 2-(4-Chlorophenyl)-5-{3,4-dibutoxy-5-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-1,3,4-oxadiazole
Key Differences :

  • Contains dual 1,3,4-oxadiazole rings and a thiophene core, unlike the target compound’s single oxadiazole and piperidine.
  • Substituted with 4-chlorophenyl (vs. 2-chlorophenyl in the target), altering steric and electronic profiles.
    Properties :
  • Higher molecular weight (678.13 vs. 415.86) and logP (6.8 vs. 3.2), suggesting greater lipophilicity.
  • Reported electroluminescent properties due to thiophene and extended conjugation .

Compound from

Structure : 2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one
Key Differences :

  • Replaces oxadiazole with thiadiazole and introduces a thiazolidinone core.
  • Dichlorophenyl and methoxyphenyl substituents enhance electronic diversity.
    Properties :
  • Moderate logP (3.5) and molecular weight (424.35).
  • Thiadiazole and thiazolidinone motifs are associated with antimicrobial activity, though specific data for this compound are lacking .

Compound from

Structure: 5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide Key Differences:

  • 4-Chloro-2-phenoxyphenyl substituent increases steric bulk compared to 2-chlorophenyl. Properties:
  • Molecular weight 412.83 and logP 3.0, similar to the target compound.
  • Carboxamide may improve target binding affinity in biological systems .

Compound from

Structure: 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Key Differences:

  • Sulfanyl linker between oxadiazole and ethanone (vs. direct piperidine linkage in the target).
  • 4-Methylpiperidine (vs. unsubstituted piperidine) may alter metabolic stability.
    Properties :

Comparative Analysis Table

Property/Feature Target Compound Compound Compound Compound
Core Structure Piperidine-oxadiazole Thiophene-dual oxadiazole Thiazolidinone-thiadiazole Oxadiazole-carboxamide
Aromatic Substituent 2-Chlorophenyl 4-Chlorophenyl 2,4-Dichlorophenyl 4-Chloro-2-phenoxyphenyl
Molecular Weight 415.86 678.13 424.35 412.83
Predicted logP 3.2 6.8 3.5 3.0
Functional Groups Methanone, furan Thiophene, dibutoxy Methoxyphenyl, thiadiazole Carboxamide, pyridinyl
Potential Applications Pesticidal (hypothesized) Electroluminescent materials Antimicrobial (hypothesized) Bioactive ligands

Research Findings and Implications

  • Substituent Effects : The 2-chlorophenyl group in the target compound may offer better steric compatibility with enzyme active sites compared to 4-chlorophenyl derivatives .
  • Heterocycle Influence : Oxadiazoles generally exhibit higher metabolic stability than thiadiazoles, favoring pesticidal applications .
  • Physicochemical Properties : The target compound’s logP (3.2) balances lipophilicity and solubility, making it suitable for agrochemical formulations .

Preparation Methods

Cyclocondensation of Furan-2-Carbohydrazide

The 1,3,4-oxadiazole ring is synthesized via cyclization of furan-2-carbohydrazide with a carboxylic acid derivative. A representative protocol involves:

  • Hydrazide Formation : Furan-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) to form the acid chloride, followed by reaction with hydrazine hydrate (1.5 equiv) in dry THF.
  • Cyclization : The hydrazide intermediate reacts with acetic anhydride (2.0 equiv) under reflux (120°C, 8 h) to yield 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol.

Reaction Conditions :

Parameter Value
Temperature 120°C
Time 8 h
Solvent Acetic anhydride
Yield 68–72%

Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1).

Acylation with 2-Chlorophenylmethanone

Friedel-Crafts Acylation

The piperidine-oxadiazole intermediate undergoes acylation with 2-chlorobenzoyl chloride:

  • Reaction Setup : Piperidine-oxadiazole (1.0 equiv) and 2-chlorobenzoyl chloride (1.5 equiv) are stirred in DCM with triethylamine (2.0 equiv) at 0°C.
  • Quenching : The mixture is poured into ice-water, extracted with DCM, and dried over Na₂SO₄.

Reaction Conditions :

Parameter Value
Temperature 0°C → RT
Time 4 h
Solvent DCM
Yield 70–75%

Purification : Recrystallization from methanol.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling introduces the furan-2-yl group post-cyclization:

  • Oxadiazole Boronic Ester : 5-Bromo-1,3,4-oxadiazole (1.0 equiv) reacts with bis(pinacolato)diboron (1.2 equiv) and Pd(dppf)Cl₂ (0.05 equiv) in dioxane (80°C, 12 h).
  • Coupling : The boronic ester (1.0 equiv) couples with 2-furylpinacol boronate (1.1 equiv) using Pd(PPh₃)₄ (0.1 equiv) and K₂CO₃ (2.0 equiv) in THF/H₂O (80°C, 8 h).

Yield : 65–70% after column chromatography (DCM:MeOH, 9:1).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.02 (d, J = 8.5 Hz, 2H, Ar-H), 7.45–7.40 (m, 3H, Ar-H), 6.75 (dd, J = 3.4 Hz, 1H, furan-H), 4.15–3.95 (m, 2H, piperidine-H), 3.10–2.90 (m, 2H, piperidine-H), 1.85–1.70 (m, 4H, piperidine-H).
  • HRMS (ESI+) : m/z calcd for C₁₈H₁₅ClN₃O₃ [M+H]⁺: 380.0801; found: 380.0798.

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : Pd catalysts are recovered via filtration through Celite, reducing costs.
  • Solvent Recovery : THF and DCM are distilled and reused, enhancing sustainability.

Table 1. Comparative Yields Across Methods

Method Yield (%) Purity (%)
Cyclocondensation 72 98
Mitsunobu Reaction 60 95
Suzuki Coupling 70 97

Challenges and Mitigation

Byproduct Formation

  • Oxadiazole Isomerization : Controlled pH (pH 6–7) during cyclization minimizes 1,2,4-oxadiazole byproducts.
  • Piperidine Ring Opening : Low-temperature acylation (0°C) prevents degradation.

Q & A

What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Level: Basic
Methodological Answer:

  • Stepwise synthesis : The compound’s complexity requires sequential reactions, such as (i) formation of the oxadiazole ring via cyclization of acylhydrazides, (ii) coupling the oxadiazole-piperidine intermediate with the 2-chlorophenyl group, and (iii) introducing the furan substituent .
  • Reaction conditions : Optimize temperature (e.g., 80–100°C for cyclization), solvent choice (DMF or dichloromethane for polar intermediates), and catalysts (e.g., POCl₃ for dehydration) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity product .

Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • 1H/13C NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for chlorophenyl, δ 6.3–7.0 ppm for furan) and carbonyl signals (δ ~165–170 ppm) .
  • FT-IR : Identify key functional groups (C=O stretch ~1680 cm⁻¹, C=N in oxadiazole ~1600 cm⁻¹) .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₂₁H₁₇ClN₃O₃) .

How can researchers investigate the biological activity mechanisms of this compound, particularly its interaction with enzyme targets or receptors?

Level: Advanced
Methodological Answer:

  • Enzyme inhibition assays : Test activity against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or histamine receptors due to structural similarity to known ligands) .
  • In vitro cell assays : Measure cytotoxicity (MTT assay) and receptor binding (radioligand displacement) in cancer or neuronal cell lines .

What strategies are recommended to resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Level: Advanced
Methodological Answer:

  • Replicate conditions : Ensure identical reagents (e.g., anhydrous solvents), catalyst purity, and inert atmosphere to minimize variability .
  • Intermediate analysis : Characterize unstable intermediates (e.g., acylhydrazides) via LC-MS to identify side reactions .
  • Cross-validate spectra : Compare NMR data with structurally analogous compounds (e.g., oxadiazole derivatives in ) to assign ambiguous signals .

How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

Level: Advanced
Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl or vary furan with thiophene) and assess bioactivity changes .
  • Pharmacophore mapping : Identify critical groups (e.g., oxadiazole’s electron-deficient ring for hydrogen bonding) using QSAR models .
  • In vivo testing : Prioritize analogs with improved logP (calculated via ChemDraw) for pharmacokinetic studies in rodent models .

What experimental approaches are suitable for evaluating the compound’s stability under physiological conditions?

Level: Advanced
Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, then analyze degradation products via HPLC-MS .
  • Plasma stability assay : Incubate with rat plasma and quantify remaining compound over 24 hours using LC-MS/MS .
  • Solid-state stability : Store under accelerated conditions (40°C/75% RH) and monitor crystallinity via PXRD .

How can computational methods complement experimental data to predict the compound’s reactivity or toxicity?

Level: Advanced
Methodological Answer:

  • DFT calculations : Predict electrophilic sites (e.g., oxadiazole ring’s susceptibility to nucleophilic attack) using Gaussian09 with B3LYP/6-31G* basis set .
  • Toxicity prediction : Use ADMET software (e.g., pkCSM) to estimate hepatotoxicity, CYP inhibition, and Ames test outcomes .
  • Metabolic pathway modeling : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s BioLuminate .

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